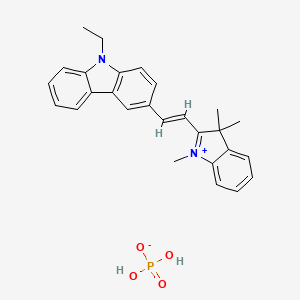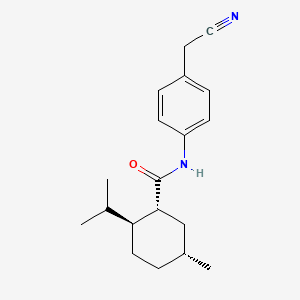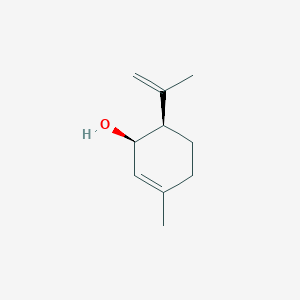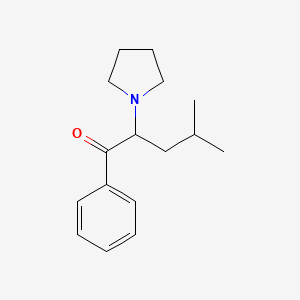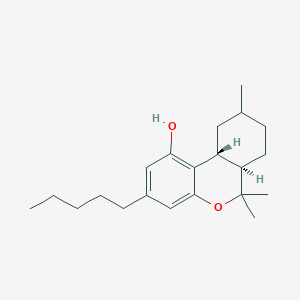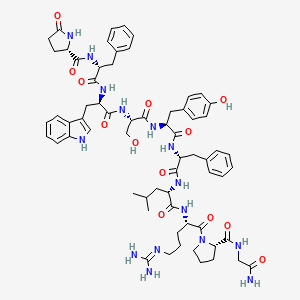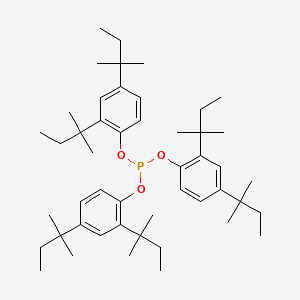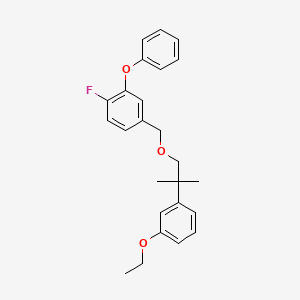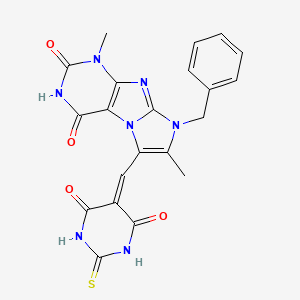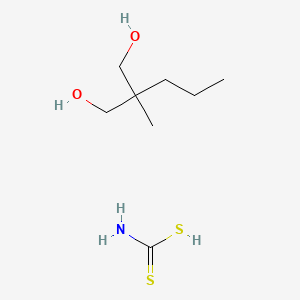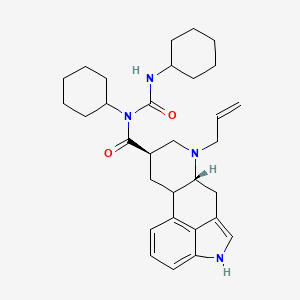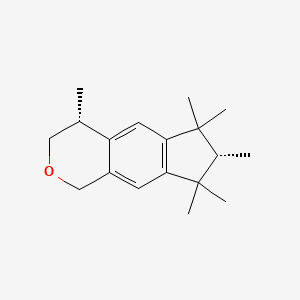
Hexamethylindanopyran, (4R,7S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylindanopyran, (4R,7S)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its sweet, floral, and woody scent, making it a popular ingredient in perfumes, colognes, and other scented products. The compound has the molecular formula C18H26O and a molecular weight of 258.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursors. The synthesis typically starts with the reaction of 4-tert-butylcyclohexanone with formaldehyde and a Lewis acid catalyst to form a key intermediate. This intermediate undergoes further cyclization and methylation steps to yield the final product .
Industrial Production Methods
Industrial production of Hexamethylindanopyran, (4R,7S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups.
Applications De Recherche Scientifique
Hexamethylindanopyran, (4R,7S)-, has diverse applications in scientific research:
Chemistry: Used as a model compound to study synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mécanisme D'action
The mechanism of action of Hexamethylindanopyran, (4R,7S)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological effects are mediated through interactions with molecular targets such as enzymes and cell membrane receptors .
Comparaison Avec Des Composés Similaires
Hexamethylindanopyran, (4R,7S)-, is unique among synthetic musks due to its specific stereochemistry and scent profile. Similar compounds include:
Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with a slightly different scent profile.
Hexamethylindanopyran, (4S,7R)-: Known for its strong musk odor.
Hexamethylindanopyran, (4S,7S)-: Exhibits a distinct floral and woody scent.
Propriétés
Numéro CAS |
172339-63-8 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
Clé InChI |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
SMILES isomérique |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
SMILES canonique |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


